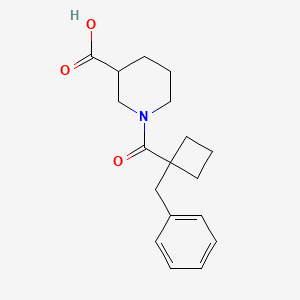![molecular formula C16H14FNO4 B7641852 5-[2-(4-Fluorophenyl)pyrrolidine-1-carbonyl]furan-2-carboxylic acid](/img/structure/B7641852.png)
5-[2-(4-Fluorophenyl)pyrrolidine-1-carbonyl]furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-(4-Fluorophenyl)pyrrolidine-1-carbonyl]furan-2-carboxylic acid, also known as FPCF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPCF is a furan derivative that has a pyrrolidine ring attached to it, making it a unique molecule with interesting properties. In
Wirkmechanismus
The mechanism of action of 5-[2-(4-Fluorophenyl)pyrrolidine-1-carbonyl]furan-2-carboxylic acid is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in pain and inflammation. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in pain and inflammation. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-[2-(4-Fluorophenyl)pyrrolidine-1-carbonyl]furan-2-carboxylic acid is its potential as a drug candidate. Its anti-inflammatory, analgesic, and anti-tumor properties make it a promising candidate for the treatment of a variety of diseases. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are many potential future directions for research on 5-[2-(4-Fluorophenyl)pyrrolidine-1-carbonyl]furan-2-carboxylic acid. One area of research is in the development of new drugs based on this compound. Another area of research is in the elucidation of its mechanism of action. Further research is also needed to determine its safety and efficacy in humans. Additionally, this compound could be used as a tool in the study of various biological processes, such as inflammation and cancer.
Synthesemethoden
The synthesis method of 5-[2-(4-Fluorophenyl)pyrrolidine-1-carbonyl]furan-2-carboxylic acid involves the reaction of 4-fluorophenylacetonitrile with ethyl acrylate in the presence of sodium hydride to form 4-fluorophenyl-2-propenoic acid ethyl ester. The resulting compound is then reacted with pyrrolidine and trifluoroacetic acid to form this compound. This method has been optimized to provide high yields of this compound with good purity.
Wissenschaftliche Forschungsanwendungen
5-[2-(4-Fluorophenyl)pyrrolidine-1-carbonyl]furan-2-carboxylic acid has been extensively studied for its potential applications in various fields. One of the main areas of research is in the development of new drugs. This compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been shown to have anti-tumor activity, making it a potential candidate for the treatment of cancer.
Eigenschaften
IUPAC Name |
5-[2-(4-fluorophenyl)pyrrolidine-1-carbonyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4/c17-11-5-3-10(4-6-11)12-2-1-9-18(12)15(19)13-7-8-14(22-13)16(20)21/h3-8,12H,1-2,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGXAHMROYJQEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(O2)C(=O)O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 5-[(2-methyloxolan-3-yl)amino]-2,3-dihydroindole-1-carboxylate](/img/structure/B7641781.png)

![N-[3-methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]-1H-indazol-5-amine](/img/structure/B7641795.png)
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-propyl-1,3,4-oxadiazol-2-amine](/img/structure/B7641800.png)
![N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-5-propyl-1,3,4-oxadiazol-2-amine](/img/structure/B7641802.png)

![2-[2-[[2-[2-(Trifluoromethyl)phenyl]acetyl]amino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7641815.png)
![5-(2,2-dimethylpropyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7641817.png)

![5-(2,2-dimethylpropyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7641836.png)
![5-(2,2-dimethylpropyl)-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7641846.png)
![2-[[2-(3-Methylthiophen-2-yl)cyclopropanecarbonyl]amino]-2-phenylacetic acid](/img/structure/B7641853.png)
![5-[1-(3,4-Difluorophenyl)ethyl-methylcarbamoyl]furan-2-carboxylic acid](/img/structure/B7641861.png)
![5-[(3-methoxyphenyl)methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7641868.png)